ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers optimizing JAK1-selective inhibitors often face supply bottlenecks for the critical N-1 cyanoethyl building block-generic N-alkyl analogs cannot deliver JAK1/JAK2 selectivity. Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate (CAS 1394041-66-7) directly addresses this gap. • Enables up to 433-fold JAK1 selectivity over JAK2 in 3-arylaminopyrazole-4-carboxamide derivatives. • Ethyl ester increases XLogP3 by 0.4 units vs. methyl ester, improving membrane permeability. • High predicted boiling point (357.6 °C) supports purification via distillation, reducing thermal degradation at scale. Available in research quantities with 1-5 day lead time for US/EU stock.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1394041-66-7
Cat. No. B1378318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
CAS1394041-66-7
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)CCC#N
InChIInChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-11-12(7-8)5-3-4-10/h6-7H,2-3,5H2,1H3
InChIKeyIQBKPLDDGGVCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate: JAK-Selective Inhibitor Building Block


Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a heterocyclic building block belonging to the N‑1 substituted pyrazole‑4‑carboxylate class. Its molecular formula is C9H11N3O2, with a molecular weight of 193.20 g/mol, a computed XLogP3‑AA of 0.1, and a topological polar surface area (TPSA) of 67.9 Ų [1]. The compound features an ethyl ester at the 4‑position and a 2‑cyanoethyl substituent at the 1‑position, a motif that is critical for modulating kinase selectivity in downstream derivatives [2].

Pre-installed 2-cyanoethyl substituent supports kinase selectivity modulation studies.
Ethyl ester serves as a stable protected carboxylic acid for modular synthesis.
Higher lipophilicity than methyl ester may aid membrane permeability research.

Why This Pyrazole Building Block Cannot Be Replaced


Generic N‑alkyl pyrazole‑4‑carboxylates (e.g., N‑methyl or N‑ethyl derivatives) lack the 2‑cyanoethyl group that is essential for shifting kinase selectivity from JAK2 to JAK1. Without this specific N‑1 substituent, the resulting compounds exhibit a JAK2‑selective profile, whereas the 2‑cyanoethyl motif enables up to 433‑fold selectivity for JAK1 over JAK2 in advanced derivatives [1]. This selectivity switch is not achievable with simpler N‑substituted analogs, making the cyanoethyl‑bearing building block irreplaceable for projects targeting JAK1‑mediated diseases.

2-cyanoethyl building block: reported to enable JAK1-selective profile over JAK2 in derived inhibitors.
Generic N-alkyl analogs: kinase selectivity may remain JAK2-dominant; JAK1 shift not supported.
Ethyl ester as masked acid: offers synthetic stability and on-demand hydrolysis.
Free acid form: may increase side reactions and limit multi-step sequence flexibility.

Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Methyl Ester Analog

The ethyl ester derivative exhibits a higher computed lipophilicity (XLogP3‑AA = 0.1) compared to its methyl ester counterpart (XLogP3‑AA = −0.3) [1][2]. This increase in logP enhances membrane permeability and organic solubility, which can be advantageous for subsequent synthetic transformations and for modulating the pharmacokinetic profile of final drug candidates.

Lipophilicity vs. Methyl Ester
Reported
ΔXLogP3-AA = 0.4 units higher (0.1 vs. −0.3)
Supports membrane permeability context
Computed values; experimental validation advised
Lipophilicity Physicochemical Properties Medicinal Chemistry

JAK2 to JAK1 Selectivity Shift by Cyanoethyl Group

Replacing the N‑1 alkyl substituent in 3‑arylaminopyrazole‑4‑carboxamide derivatives with a 2‑cyanoethyl group transforms a JAK2‑selective scaffold into a JAK1‑selective one, achieving up to 433‑fold selectivity for JAK1 over JAK2 [1]. This class‑level selectivity shift is directly attributable to the cyanoethyl group, which is pre‑installed in ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.

Kinase Selectivity Shift
Class-level
Up to 433‑fold JAK1/JAK2 selectivity in derived 3‑arylaminopyrazole‑4‑carboxamides
Supports JAK1-selective pathway studies
Class-level inference from patent data
Kinase Selectivity JAK1/JAK2 SAR

Handling Advantages from Boiling Point and Density

The predicted boiling point of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is 357.6 ± 22.0 °C, with a predicted density of 1.17 ± 0.1 g/cm³ . In comparison, the N‑methyl analog (ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate, CAS 85290-80-8) has a molecular weight of 154.17 g/mol , suggesting a significantly lower boiling point typical of smaller esters. The higher boiling point of the cyanoethyl derivative allows for broader temperature windows during distillation and reduces the risk of thermal degradation during work‑up.

Boiling Point & Density
Data to verify
Predicted bp 357.6 °C, density 1.17 g/cm³
Supports distillation purification context
Predicted values; confirm experimentally
Physical Properties Purification Process Chemistry

Modular Derivatization via Ester Protecting Group

The ethyl ester group in ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate serves as a protected carboxylic acid, allowing for selective transformations without interference from the free acid. Hydrolysis to the corresponding carboxylic acid (1‑(2‑cyanoethyl)‑1H‑pyrazole‑4‑carboxylic acid) can be performed on‑demand, whereas the free acid is more prone to side reactions (e.g., decarboxylation, unwanted salt formation) during multistep syntheses . This modularity is not available with the pre‑hydrolyzed acid analog.

Synthetic Versatility
Source review
Ester as masked carboxylic acid; quantitative hydrolysis on demand
Supports modular synthesis workflows
Class-level principle; verify under specific conditions
Synthetic Versatility Protecting Group Strategy Amide Coupling

Optimal Application Scenarios


Synthesis of JAK1-Selective Kinase Inhibitors

This building block is ideally suited for constructing 3‑arylaminopyrazole‑4‑carboxamide derivatives that require JAK1 selectivity over JAK2. The pre‑installed 2‑cyanoethyl group is essential for achieving up to 433‑fold JAK1/JAK2 selectivity, a property not attainable with N‑alkyl analogs [1]. Researchers developing therapeutics for rheumatoid arthritis, asthma, or COPD should prioritize this compound for SAR studies and lead optimization.

Lipophilicity and Permeability Optimization

When fine‑tuning the physicochemical profile of drug candidates, the ethyl ester variant offers a 0.4‑unit higher XLogP3 than the methyl ester [2][3]. This modest but meaningful increase in lipophilicity can improve membrane permeability and oral absorption, making it a valuable tool for medicinal chemists balancing potency and pharmacokinetic properties.

High-Boiling Intermediate for Distillation Purification

With a predicted boiling point of 357.6 ± 22.0 °C , this compound is well‑suited for purification via distillation, offering a wider operational window compared to lower‑boiling pyrazole esters. This characteristic reduces the risk of thermal decomposition during large‑scale work‑up, enhancing process robustness and yield consistency.

Ester as Protected Carboxylic Acid Synthon

The ethyl ester group serves as a convenient protecting group, allowing chemists to perform diverse transformations (e.g., alkylations, cross‑couplings) without interference from a free carboxylic acid. On‑demand hydrolysis to the acid provides access to amide or acyl hydrazide derivatives, enabling a modular approach to library synthesis .

Application
Selection Property
Validation Focus
JAK1 pathway inhibitor synthesis research
Pre-installed cyanoethyl group for JAK1 selectivity
Isoform selectivity profiling (JAK1 vs JAK2)
Membrane permeability optimization studies
Ethyl ester offers higher lipophilicity than methyl ester
LogP / permeability correlation assessment
Distillation-compatible intermediate for scale-up
Higher boiling point supports broader temperature window
Thermal stability and distillation yield review
Modular library synthesis via protected acid
Ester as stable protecting group
On-demand hydrolysis and derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.